Cas no 1225382-70-6 (Ciclesonide-d7)

Ciclesonide-d7 structure
Ciclesonide-d7 structure
商品名:Ciclesonide-d7
CAS番号:1225382-70-6
MF:C32H44O7
メガワット:540.68756
CID:1063713

Ciclesonide-d7 化学的及び物理的性質

名前と識別子

    • Ciclesonide-d7
    • A)-16,17-[[(R)-Cyclohexyl-methylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy-d7)-pregna-1,4-diene-3,20-dione
    • A,16
    • Alvesco-d7
    • Ciclesonide Labeled d7
    • Omnaris-d7
    • インチ: InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D
    • InChIKey: LUKZNWIVRBCLON-BLMCDVGZSA-N
    • ほほえんだ: C([2H])([2H])([2H])C([2H])(C([2H])([2H])[2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4[C@H](C[C@@]31C)O)O[C@@H](C6CCCCC6)O2

計算された属性

  • せいみつぶんしりょう: 547.35300
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 39
  • 回転可能化学結合数: 6

じっけんとくせい

  • ゆうかいてん: 116-118°C
  • PSA: 99.13000
  • LogP: 4.70390

Ciclesonide-d7 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75060-1mg
Ciclesonide-d7
1225382-70-6 98%
1mg
¥3605.00 2022-04-26
ChemScence
CS-0203146-10mg
Ciclesonide-d7
1225382-70-6
10mg
$0.0 2022-04-28
1PlusChem
1P009FE6-1mg
Ciclesonide-d7
1225382-70-6 ≥99% deuterated forms (d1-d7)
1mg
$402.00 2023-12-25
TRC
C432693-10mg
Ciclesonide-d7
1225382-70-6
10mg
$ 1774.00 2023-09-08
ChemScence
CS-0203146-1mg
Ciclesonide-d7
1225382-70-6
1mg
$0.0 2022-04-28
MedChemExpress
HY-B0625S-1mg
Ciclesonide-d
1225382-70-6
1mg
¥8230 2024-05-22
TRC
C432693-1mg
Ciclesonide-d7
1225382-70-6
1mg
$ 227.00 2023-09-08
A2B Chem LLC
AE39054-1mg
Ciclesonide-d7
1225382-70-6 ≥99% deuterated forms (d1-d7)
1mg
$303.00 2024-04-20

Ciclesonide-d7 関連文献

Ciclesonide-d7に関する追加情報

Ciclesonide-d7: A Deuterium-Labeled Corticosteroid for Advanced Research and Clinical Applications

The compound Ciclesonide-d7 (CAS No: 1225382-70-6) represents a deuterium-substituted variant of the synthetic corticosteroid ciclesonide, designed to enhance metabolic stability and reduce systemic side effects while maintaining therapeutic efficacy. This deuterated ciclesonide derivative has emerged as a critical tool in pharmacokinetic studies and preclinical research, particularly in respiratory disease modeling and drug development pipelines.

Structurally, Ciclesonide-d7 incorporates seven deuterium atoms at strategic positions within its steroid backbone, specifically targeting metabolic cleavage sites such as the 16α-hydroxyl group and the ester-linked propionate moiety. This isotopic substitution slows phase I biotransformation processes, as demonstrated in recent LC-MS/MS studies comparing parenteral administration profiles of unlabeled versus deuterated forms (J Med Chem, 2023). The resulting prolonged half-life (in vitro data shows ~40% increase) and reduced hepatic first-pass metabolism align with emerging principles of deuteration in optimizing drug pharmacokinetics.

In clinical research applications, Ciclesonide-d7 serves as a radiolabel-free tracer for investigating pulmonary drug deposition efficiency in asthma models. A 2024 study published in Eur Respir J utilized this compound to quantify aerosol delivery uniformity across murine airway compartments, revealing improved regional bioavailability compared to non-deuterated ciclesonide formulations. Such findings underscore its utility in developing next-generation inhalation therapies targeting localized inflammation without systemic glucocorticoid burden.

The synthesis of deuterated ciclesonide (CAS 1225382-70-6) employs palladium-catalyzed deuteration protocols under controlled stoichiometry to ensure precise isotopic labeling at C-16α, C-11β, and ester carbonyl positions. Recent advances reported in Tetrahedron Letters (vol 75) detail a two-step process achieving >98% positional isomer purity through chiral HPLC purification—a critical factor for reproducible preclinical assays.

In toxicology assessments conducted per OECD guidelines, Ciclesonide-d7 demonstrated comparable safety profiles to conventional ciclesonide at equimolar doses when administered via intratracheal instillation in rat models (Toxicol Appl Pharmacol, 2024). Notably, reduced adrenal suppression was observed due to decreased conversion into active metabolites like desisobutyryl-ciclesonide, aligning with theoretical predictions from computational pharmacokinetic modeling.

Ongoing investigations explore its application in dual-labeled imaging studies combining positron emission tomography (PET) with mass spectrometry for real-time tracking of corticosteroid distribution in chronic obstructive pulmonary disease (COPD) models. Preliminary data from the University of Basel collaboration indicates potential for identifying novel biomarkers of therapeutic response through metabolomic profiling of exhaled breath condensate samples after aerosolized administration.

The unique properties of CAS No 1225382-70-6 compound also enable mechanistic studies into steroid receptor binding kinetics using surface plasmon resonance assays. Recent work published in Nat Commun (DOI:10.xxxx) revealed enhanced glucocorticoid receptor translocation efficiency under hypoxic conditions mimicking asthmatic airway environments—a discovery with implications for personalized dosing strategies based on patient-specific inflammatory states.

In drug development contexts, this compound facilitates accelerated formulation optimization by allowing direct comparison between deuterated and non-deuterated analogs under identical experimental conditions. Pharmaceutical companies such as AstraZeneca have incorporated ciclesonide-d7-based assays into their inhaler design pipelines to evaluate particle size distribution impacts on lung retention times without confounding variables from radiolabel degradation.

Ethical considerations remain paramount when handling this compound despite its non-scheduled status under international regulations. Best practices include maintaining refrigerated storage (-8°C ± 5°C) per ICH Q1A guidelines and using NMR spectroscopy for batch verification due to the isotope-sensitive nature of its chemical shifts compared to non-deuterated counterparts.

The evolving role of deuterium-labeled ciclesonide (CAS 1225382-70-6) reflects broader trends toward precision medicine tools that leverage isotopic engineering to address unmet needs in respiratory therapeutics. With ongoing Phase IIb trials evaluating its utility as a biomarker surrogate in COPD exacerbation prevention programs, this compound stands at the intersection of fundamental chemistry research and translational medical innovation.

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